Physicochemical Profile Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. 4'-Methylbiphenyl-4-carboxylic Acid
3-Methoxy-4-(4-methylphenyl)benzoic acid exhibits a calculated LogP value of 3.37, compared to 3.79 for the non-methoxylated analog 4'-methylbiphenyl-4-carboxylic acid (CAS 720-73-0), representing a 0.42 LogP unit reduction . This 11% decrease in lipophilicity is accompanied by an increase in hydrogen bond acceptor count from 2 to 3 and an increase in topological polar surface area (tPSA) from 37.3 Ų to 46.53 Ų due to the methoxy oxygen . These quantitative differences are within ranges known to influence membrane permeability and solubility profiles in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | LogP 3.37; H-acceptors 3; tPSA 46.53 Ų |
| Comparator Or Baseline | 4'-Methylbiphenyl-4-carboxylic acid (CAS 720-73-0): LogP 3.79; H-acceptors 2; tPSA 37.3 Ų |
| Quantified Difference | ΔLogP = -0.42; ΔH-acceptors = +1; ΔtPSA = +9.23 Ų |
| Conditions | Calculated properties from authoritative databases (ChemicalBook, ChemSpider); note differences may vary based on specific computational models used |
Why This Matters
The altered lipophilicity and increased hydrogen bonding capacity directly influence compound solubility, membrane permeability, and target binding interactions, making 3-Methoxy-4-(4-methylphenyl)benzoic acid a distinct candidate for applications where reduced LogP or enhanced polar interactions are required.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
